1-methyl-2-(phenylamino)quinazolin-4(1H)-one
Overview
Description
1-methyl-2-(phenylamino)quinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of biological activities, making them significant in medicinal chemistry. This particular compound is characterized by a quinazolinone core with a methyl group at the first position and a phenylamino group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent substitution reactions. One common method includes:
Condensation: Anthranilic acid reacts with isatoic anhydride in the presence of a base such as sodium hydroxide to form 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(phenylamino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenylamino group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-(phenylamino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(phenylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(phenylamino)quinazolin-4(1H)-one: Lacks the methyl group at the first position.
1-methylquinazolin-4(1H)-one: Lacks the phenylamino group at the second position.
2-(methylamino)quinazolin-4(1H)-one: Has a methylamino group instead of a phenylamino group.
Uniqueness
1-methyl-2-(phenylamino)quinazolin-4(1H)-one is unique due to the presence of both the methyl and phenylamino groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-anilino-1-methylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(19)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFHDGBGOCSOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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